1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea
- 1-(2-Methylphenyl)-3-(4-methoxyphenyl)urea
- 1-(2-Methoxy-5-methylphenyl)-3-phenylurea
Uniqueness: Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-9-15(21-3)14(10-11)18-16(19)17-12-5-7-13(20-2)8-6-12/h4-10H,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXACCRITJENIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.